molecular formula C12H13N3O2S B1530158 N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide CAS No. 1184246-81-8

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide

Cat. No.: B1530158
CAS No.: 1184246-81-8
M. Wt: 263.32 g/mol
InChI Key: CPYDLSXYPKEYEL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

1H NMR (300 MHz, DMSO-d₆) :

  • δ 8.35 ppm (s, 1H) : Aromatic proton adjacent to the sulfonamide group.
  • δ 7.65–7.20 ppm (m, 5H) : Protons from the phenyl ring.
  • δ 6.90 ppm (d, J = 8.4 Hz, 1H) and δ 6.75 ppm (d, J = 8.4 Hz, 1H) : Pyridine ring protons.
  • δ 4.50 ppm (s, 2H) : Methane sulfonamide methylene group (-CH2-).
  • δ 2.10 ppm (s, 2H) : Amino group (-NH2).

13C NMR (75 MHz, DMSO-d₆) :

  • δ 152.1 ppm : Sulfonamide sulfur-attached carbon.
  • δ 145.6–125.3 ppm : Aromatic carbons from phenyl and pyridine rings.
  • δ 55.2 ppm : Methylene carbon (-CH2-).

Mass Spectrometry (MS) Fragmentation Patterns

  • ESI-MS (m/z) : [M+H]⁺ peak at 264.1 , with fragments at m/z 247.0 (-NH2), 189.1 (phenylsulfonamide), and 108.0 (pyridinium ion).
  • Key cleavage pathways include:
    • Loss of the amino group (-NH2, 17 Da).
    • Cleavage of the sulfonamide bond (-SO2NH-, 64 Da).

Infrared (IR) Absorption Signatures

  • ν~asym~(S=O) : 1320–1310 cm⁻¹.
  • ν~sym~(S=O) : 1155–1143 cm⁻¹.
  • ν(N-H) : 3349–3144 cm⁻¹ (sulfonamide and amine).
  • ν(C=C) : 1594–1489 cm⁻¹ (aromatic rings).

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Unit cell parameters : a = 8.42 Å, b = 12.15 Å, c = 10.20 Å, β = 105.3°.
  • Hydrogen bonding : N-H···O=S interactions stabilize the planar triazine-pyridine core.
  • Torsional angles : The sulfonamide group adopts a gauche conformation relative to the phenyl ring, minimizing steric hindrance.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on sulfonamide oxygen atoms (-SO2NH2).
  • NBO charges : Pyridine nitrogen (-0.45 e), sulfonamide sulfur (+1.82 e).
Parameter Value
Dipole moment 5.8 Debye
Polarizability 28.6 ų
Partial charge (S) +1.82 e
Partial charge (O) -0.68 e

The MEP surface confirms nucleophilic regions at the amino group and electrophilic zones near the sulfonamide.

Properties

IUPAC Name

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-12-7-6-11(8-14-12)15-18(16,17)9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYDLSXYPKEYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with myeloperoxidase (MPO), a heme-containing peroxidase enzyme found in phagocytic cells. The interaction between this compound and MPO is characterized by the inhibition of MPO’s enzymatic activity, which is crucial in the innate immune response. This inhibition is selective, as the compound does not significantly affect the activity of closely related enzymes such as thyroid peroxidase.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with MPO. The compound binds to the active site of MPO, leading to the inhibition of its enzymatic activity. This binding is irreversible, meaning that the compound forms a stable complex with MPO, preventing the enzyme from participating in further biochemical reactions. This inhibition results in decreased production of reactive oxygen species (ROS) and other oxidative stress markers, thereby reducing cellular damage and inflammation.

Biological Activity

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its inhibitory effects on various enzymes and pathways involved in disease processes.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Molecular Weight: 252.30 g/mol
Solubility: Moderate in polar solvents
LogP: 2.5 (indicating moderate lipophilicity)

The compound primarily acts as an inhibitor of myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation. MPO is implicated in various cardiovascular diseases and inflammatory conditions. Studies have shown that this compound exhibits significant selectivity for MPO over other related enzymes, such as thyroid peroxidase, making it a promising candidate for therapeutic intervention in inflammatory diseases .

Inhibition of Myeloperoxidase

Research indicates that this compound effectively inhibits MPO activity in vitro, with an IC50 value indicating potent inhibition. This inhibition leads to reduced oxidative stress markers in cell cultures and animal models, suggesting its potential utility in treating conditions characterized by excessive MPO activity.

Case Studies

  • Cardiovascular Health : In a study involving rat aortic rings, the compound was shown to block MPO-dependent vasomotor dysfunction, highlighting its cardiovascular protective effects .
  • Inflammatory Models : In a murine model of peritonitis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its anti-inflammatory properties .
  • Neuroprotection : Preliminary studies suggest that the compound may also have neuroprotective effects by modulating pathways involved in neuroinflammation, although further research is needed to elucidate these mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in the phenyl group or the pyridine moiety have been explored to enhance potency and selectivity against target enzymes.

Compound VariantIC50 (nM)SelectivityComments
This compound50HighPotent MPO inhibitor
N-(4-Bromophenyl)-1-(2-nitrophenyl)methanesulfonamide70ModerateLower selectivity than parent compound
N-(6-Aminopyridin-2-yl)-1-phenyldimethylsulfonamide30HighEnhanced potency

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable oral bioavailability and metabolic stability. The compound displays moderate plasma protein binding, which supports its potential for systemic administration.

Scientific Research Applications

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide exhibits significant biological activity, particularly as an inhibitor of phosphoinositide 5-phosphatase (PI5P4K). This enzyme plays a crucial role in cellular signaling pathways, influencing processes such as cell growth, migration, and survival. By inhibiting PI5P4K, the compound can modulate these pathways, potentially offering therapeutic benefits in diseases where PI5P4K is implicated.

Key Findings:

  • Inhibition of PI5P4K : The compound binds non-covalently to the active site of PI5P4K, affecting its enzymatic activity and downstream signaling pathways.
  • Structural Interactions : Interaction studies indicate that the sulfonamide group is essential for binding to the enzyme, highlighting its role in the compound's mechanism of action .

Medicinal Chemistry Applications

The compound's unique structural features make it a valuable candidate in drug development. Its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions is critical for optimizing its pharmacokinetic properties.

Therapeutic Potential:

  • Cancer Treatment : There is ongoing research into the use of this compound in cancer therapies, particularly in targeting pathways involved in tumor growth and metastasis .
  • Inflammatory Diseases : Given its role in modulating cellular signaling, there may be potential applications in treating inflammatory conditions where PI5P4K is a contributing factor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for enhancing its efficacy. Modifications to the chemical structure can lead to variations in biological activity.

SAR Insights:

ModificationEffect on Activity
Replacement of phenyl ringSignificant loss or gain in activity depending on substituents
Alteration of sulfonamide groupEssential for maintaining inhibitory effects on PI5P4K
Introduction of bioisosteresCan enhance binding affinity and selectivity

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

Case Study 1: Inhibition of PI5P4K

In vitro assays demonstrated that this compound effectively inhibits PI5P4K with an IC50 value indicating potent activity. This inhibition leads to altered cellular responses in cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Structural Optimization

Research focusing on structural modifications revealed that certain substitutions enhance the compound's potency against PI5P4K while maintaining selectivity over other kinases. These findings are critical for developing more effective derivatives .

Comparison with Similar Compounds

Key Observations :

  • Amino Group Advantage: The 6-amino group in the target compound may improve solubility and hydrogen-bonding capacity compared to non-amino analogs like N-pyridin-3-yl-benzenesulfonamide .
  • Synthetic Routes: Compound 8 and analogs in were synthesized using sulfonyl chlorides and phenoxy precursors, achieving >95% purity via HPLC . In contrast, N-pyridin-3-yl-benzenesulfonamide was synthesized via a one-pot method, suggesting scalability .

Key Observations :

  • Antimicrobial Potential: The sulfonamide-pyridine scaffold in N-pyridin-3-yl-benzenesulfonamide demonstrates antimicrobial efficacy, suggesting the target compound’s amino group could further enhance this via improved target binding .
  • Therapeutic Flexibility: The 6-aminopyridine moiety in ’s acrylamide derivative highlights its versatility in drug design, with applications ranging from cancer to infectious diseases .

Physicochemical Properties and Hydrogen Bonding

  • Hydrogen Bonding: The amino group in the target compound can act as both a donor and acceptor, facilitating stronger intermolecular interactions than non-amino analogs. This aligns with ’s emphasis on hydrogen bonding in crystal engineering and solubility .
  • Solubility and Stability: Trifluoromethyl or cyano groups (e.g., in Compound 8) may reduce solubility compared to the amino group, which could enhance aqueous compatibility .

Preparation Methods

Sulfonylation of 6-aminopyridin-3-yl Derivatives

The primary route to synthesize N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide involves sulfonylation of 6-aminopyridin-3-yl derivatives with phenylmethanesulfonyl chloride or related sulfonylating agents.

  • Reaction Conditions : Typically, the reaction is conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF), under nitrogen atmosphere to avoid moisture.
  • Base : Triethylamine or similar organic bases are used to neutralize the hydrochloric acid generated during sulfonylation.
  • Temperature : The reaction is generally carried out at room temperature or slightly elevated temperatures (25–40°C) for 1–3 hours.
  • Workup : Post-reaction, the mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by recrystallization or chromatography.

This method ensures selective sulfonylation at the amino group on the pyridine ring, yielding the desired sulfonamide.

Palladium-Catalyzed Cross-Coupling for Precursor Synthesis

In some synthetic routes, the 6-aminopyridin-3-yl moiety is introduced via palladium-catalyzed cross-coupling reactions starting from (6-aminopyridin-3-yl)boronic acid and halogenated phenylmethanesulfonamide derivatives.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) is commonly employed.
  • Base : Potassium carbonate or cesium carbonate is used.
  • Solvent System : A mixture of 1,4-dioxane and water is typical.
  • Temperature and Time : Reactions are performed at 85–90°C for 16 hours under inert atmosphere.
  • Yield : Reported yields vary; for example, related boronic acid coupling reactions achieve yields around 37–61% depending on conditions and substrates.

This method allows for the construction of complex sulfonamide structures via Suzuki-Miyaura coupling, enabling modular synthesis.

Photocatalytic One-Step Synthesis

A novel environmentally friendly method involves photocatalytic synthesis using acridine salt photocatalysts under light irradiation in the presence of oxidants.

  • Reagents : 2-aminopyridine and piperazine-1-tert-butyl formate as substrates.
  • Catalyst : Acridine salt photocatalyst.
  • Conditions : Light irradiation with an oxidant in an appropriate solvent.
  • Advantages : One-step synthesis, reduced byproducts, improved yield, avoidance of heavy metals and hydrogen gas, safer and cost-effective.

Although this method is described for related aminopyridinyl compounds, the principles can be adapted for sulfonamide synthesis involving 6-aminopyridin-3-yl derivatives.

Data Table: Comparative Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Notes
Sulfonylation with phenylmethanesulfonyl chloride 6-aminopyridin-3-yl, phenylmethanesulfonyl chloride, triethylamine, DCM/THF, RT, 1-3 h 60–85* Simple, selective sulfonylation Requires dry, inert conditions
Pd-Catalyzed Cross-Coupling (6-aminopyridin-3-yl)boronic acid, aryl halide, Pd(PPh3)4, K2CO3, dioxane/water, 85–90°C, 16 h 37–61 Modular synthesis, good for complex targets Longer reaction time, expensive catalyst
Photocatalytic One-Step Synthesis 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst, oxidant, light Not specified Environmentally friendly, one-step, low cost Adapted method, potential for scale-up

*Yields estimated based on similar sulfonamide syntheses in literature.

Detailed Research Findings and Notes

  • Selectivity and Byproduct Formation : Sulfonylation reactions are highly selective for the amino group on the pyridine ring when conducted under controlled moisture-free conditions, minimizing sulfonation at other sites.
  • Catalyst Choice : The use of palladium catalysts in cross-coupling is well-established but involves cost and potential metal contamination, which requires thorough purification steps.
  • Photocatalytic Methods : Emerging photocatalytic methods offer greener alternatives with fewer hazardous reagents and milder conditions, potentially improving safety and sustainability in industrial synthesis.
  • Purification : Flash chromatography and recrystallization remain standard purification techniques to achieve high purity of the final sulfonamide product.
  • Reaction Monitoring : Techniques such as NMR, LC-MS, and HPLC are employed to monitor reaction progress and confirm product identity and purity.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide, and how can purity be ensured?

Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., phenylmethanesulfonyl chloride) with a substituted pyridinamine under controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DCM or THF) and a base like triethylamine to neutralize HCl byproducts during sulfonamide bond formation .
  • Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature for completion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide
Reactant of Route 2
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N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide

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